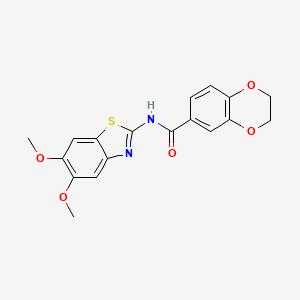

甲硼酸 CAS No. 2377587-44-3](/img/structure/B2708922.png)

[2-(甲氧基羰基)吡咯-1-基](4-甲氧基苯基)甲硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid is a laboratory chemical used for scientific research and development . It is also known by its catalog number BB-4581 and has a CAS Number of 2377587-44-3 .

Synthesis Analysis

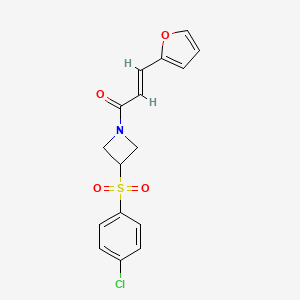

The synthesis of this compound might involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . A radical approach is utilized for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of this compound is likely to exhibit characteristic features of its constituent groups. For instance, in the FTIR spectrum, the absorption band at 3327 (w) cm −1 could be assigned to the pyrrole N-H str. vibrations .Chemical Reactions Analysis

The chemical reactions involving this compound might include a formal anti-Markovnikov alkene hydromethylation . This transformation is achieved through a Matteson–CH 2 –homologation paired with the catalytic protodeboronation of alkyl boronic esters .科学研究应用

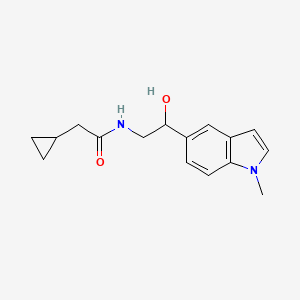

超分子组装

硼酸,包括 4-甲氧基苯硼酸之类的衍生物,在设计和合成超分子组装中发挥着至关重要的作用。这些组装体是通过杂 N 原子与硼酸之间的氢键形成的,突出了此类化合物在创建复杂分子结构中的潜力 (Pedireddi & Seethalekshmi, 2004).

催化应用

该化合物已被用于钯 (II) 催化的芳基和烯基硼化合物烷氧羰基化中,证明了其在温和条件下生产甲酯和对氯苯甲酸酯的有效性。该方法的广泛官能团耐受性和效率突出了该化合物在催化转化中的适用性 (Yamamoto, 2010).

有机合成

在有机合成中,该化合物已被用于与烷基重氮乙酸酯的反应中以产生不同的分子结构,例如吡咯四羧酸酯,展示了其在合成复杂有机分子中的用途 (Tomilov et al., 2005).

钌催化的硅烷化

该化合物有助于开发芳基硼酸在钌催化的芳香 C-H 硅烷化中的邻位导向剂,表明其在芳香族化合物的选择性功能化中的作用 (Ihara & Suginome, 2009).

吡咯的新型合成路线

它已经实现了取代吡咯的新型合成路线,突出了其在杂环化学和生物活性分子合成中的重要性 (Declerck et al., 2004).

催化和聚合

该化合物的衍生物在钯催化中充当配体,促进铃木型 C−C 偶联反应。该应用强调了它在交叉偶联反应中的作用,该反应在有机合成中碳碳键的构建中至关重要 (Mazet & Gade, 2001).

结构表征

其衍生物已被表征以了解取代基的构象和吡咯环上的 π 电子离域,从而深入了解基于吡咯的化合物的电子和结构性质 (Lokaj et al., 2001).

这些应用展示了“2-(甲氧羰基)吡咯-1-基甲基硼酸”在科学研究中的广泛用途,从促进复杂的化学转化到有助于分子结构的合成和理解。

安全和危害

未来方向

作用机制

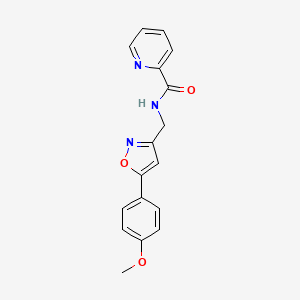

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

Boronic acids and their derivatives are known to interact with their targets via the boron atom, which can form reversible covalent bonds with biological molecules . This allows them to modulate the activity of their targets in a reversible manner .

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in a wide range of biochemical reactions, including oxidation, amination, halogenation, and carbon-carbon bond formation .

Pharmacokinetics

Boronic acids and their derivatives are generally known for their stability and ease of purification, which can impact their bioavailability .

Result of Action

The ability of boronic acids and their derivatives to form reversible covalent bonds with biological molecules allows them to modulate the activity of their targets .

Action Environment

It is known that boronic acids and their derivatives, such as pinacol boronic esters, are usually bench stable and often even commercially available, which suggests that they may be relatively resistant to environmental factors .

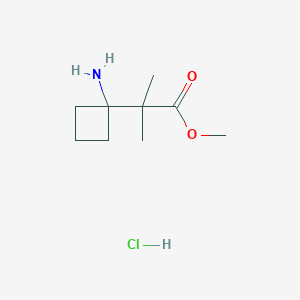

属性

IUPAC Name |

[(2-methoxycarbonylpyrrol-1-yl)-(4-methoxyphenyl)methyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO5/c1-20-11-7-5-10(6-8-11)13(15(18)19)16-9-3-4-12(16)14(17)21-2/h3-9,13,18-19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKHAWNZBHGYHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(C1=CC=C(C=C1)OC)N2C=CC=C2C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

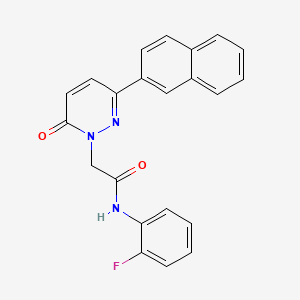

![(E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2708839.png)

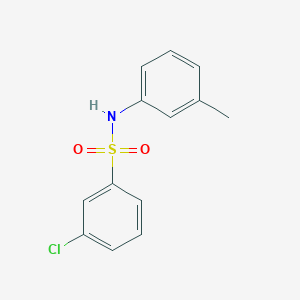

![3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile](/img/structure/B2708843.png)

![(E)-1-benzyl-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2708847.png)

![N-[[2-Methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2708855.png)

![4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2708856.png)

![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2708860.png)

![(3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2708862.png)